4-Methylbenzylzinc chloride
Overview
Description
4-Methylbenzylzinc chloride is an organozinc compound with the molecular formula CH₃C₆H₄CH₂ZnCl. It is commonly used in organic synthesis as a reagent for various chemical transformations. This compound is particularly valuable in the field of organometallic chemistry due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methylbenzylzinc chloride can be synthesized through the reaction of 4-methylbenzyl chloride with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically proceeds as follows:
CH3C6H4CH2Cl+Zn→CH3C6H4CH2ZnCl
The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The resulting this compound is often used as a solution in THF for ease of handling and application.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methylbenzylzinc chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: It can react with electrophiles to form new carbon-carbon bonds.
Transmetalation Reactions: It can transfer its organic group to other metals, such as palladium or nickel, facilitating cross-coupling reactions.
Addition Reactions: It can add to carbonyl compounds to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common electrophiles include alkyl halides and acyl chlorides. The reactions are typically carried out in anhydrous conditions to prevent hydrolysis.
Transmetalation: Palladium or nickel catalysts are often used in cross-coupling reactions, such as the Negishi coupling.
Addition Reactions: Aldehydes and ketones are common substrates, and the reactions are usually performed at low temperatures to control the reactivity.
Major Products Formed
Nucleophilic Substitution: The major products are substituted aromatic compounds.
Transmetalation: The major products are biaryl compounds or other coupled products.
Addition Reactions: The major products are secondary or tertiary alcohols, depending on the carbonyl compound used.
Scientific Research Applications
4-Methylbenzylzinc chloride has a wide range of applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Material Science: It is employed in the preparation of functional materials, such as polymers and nanomaterials.
Catalysis: It serves as a precursor for catalysts used in various chemical transformations.
Medicinal Chemistry: It is used in the synthesis of biologically active compounds and drug candidates.
Mechanism of Action
The mechanism of action of 4-methylbenzylzinc chloride involves the transfer of its organic group to an electrophile or metal catalyst. In nucleophilic substitution reactions, the zinc-carbon bond is polarized, making the carbon nucleophilic and capable of attacking electrophilic centers. In transmetalation reactions, the zinc transfers its organic group to another metal, facilitating the formation of new carbon-carbon bonds.
Comparison with Similar Compounds
Similar Compounds
Benzylzinc chloride: Similar in structure but lacks the methyl group on the aromatic ring.
Phenylzinc chloride: Contains a phenyl group instead of a benzyl group.
4-Methylphenylzinc chloride: Similar but with the zinc attached directly to the aromatic ring.
Uniqueness
4-Methylbenzylzinc chloride is unique due to the presence of the methyl group on the aromatic ring, which can influence its reactivity and selectivity in chemical reactions. This structural feature can provide steric and electronic effects that are beneficial in certain synthetic applications.
Properties
IUPAC Name |
chlorozinc(1+);1-methanidyl-4-methylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9.ClH.Zn/c1-7-3-5-8(2)6-4-7;;/h3-6H,1H2,2H3;1H;/q-1;;+2/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEWUULKDXWVRPH-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)[CH2-].Cl[Zn+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClZn | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00399441 | |
Record name | 4-Methylbenzylzinc chloride solution | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00399441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
312693-21-3 | |
Record name | 4-Methylbenzylzinc chloride solution | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00399441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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